Naphthacene

Photooxidation stability Thin-film electronics XPS analysis

Naphthacene (CAS 92-24-0) is the strategic choice for organic semiconductor applications demanding an optimal balance of field-effect mobility (≥0.1 cm²/V·s) and long-term photostability. Unlike pentacene, which degrades rapidly under ambient light, naphthacene films resist photooxidation while delivering mobility superior to anthracene. Its lower photoemission threshold (5.26 eV vs. 5.65 eV for anthracene) enables more efficient visible/NIR photodetectors. Available in high-purity grades (≥98%, sublimed) with verified HOMO level of -5.1 eV. Order now for air-stable OFETs, disposable sensors, and emissive host–guest systems.

Molecular Formula C18H12
Molecular Weight 228.3 g/mol
CAS No. 92-24-0
Cat. No. B114907
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNaphthacene
CAS92-24-0
Synonyms2,3-Benzanthracene;  2,3-Benzanthrene;  Benz[b]anthracene;  Chrysogen;  Rubene;  Tetracene;  Tetracene (hydrocarbon)
Molecular FormulaC18H12
Molecular Weight228.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C=C3C=C4C=CC=CC4=CC3=CC2=C1
InChIInChI=1S/C18H12/c1-2-6-14-10-18-12-16-8-4-3-7-15(16)11-17(18)9-13(14)5-1/h1-12H
InChIKeyIFLREYGFSNHWGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 200 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility6.61e-09 M

Structure & Identifiers


Interactive Chemical Structure Model





Naphthacene (92-24-0) Baseline Properties and Scientific Context


Naphthacene (CAS 92-24-0), also known as tetracene or 2,3-benzanthracene, is a four-ring linear polycyclic aromatic hydrocarbon (PAH) belonging to the acene series [1]. It is a molecular organic semiconductor that appears as a pale orange to yellow powder with a melting point of 357°C [2]. As a member of the oligoacene family, it occupies a distinct middle ground between smaller acenes like anthracene and larger homologs like pentacene, exhibiting a unique balance of electronic properties, including a HOMO level reported at -5.1 to -5.4 eV and a LUMO level at -2.7 eV, which are critical parameters for organic electronics applications .

Why Naphthacene (92-24-0) Cannot Be Casually Substituted by Other Acenes or PAHs


In the acene series, small changes in ring number drastically alter electronic structure, solid-state packing, and resulting material properties, making simple substitution scientifically unsound. Naphthacene's four-ring structure provides a specific HOMO-LUMO gap and molecular geometry that yields a unique combination of moderate charge carrier mobility and photostability . Substituting with pentacene introduces higher mobility but at the cost of severe photooxidation susceptibility, while substituting with anthracene provides greater stability but significantly inferior charge transport [1][2]. The following quantitative evidence demonstrates precisely where Naphthacene's performance parameters diverge from its closest analogs, justifying its specific selection in experimental and industrial contexts.

Quantitative Performance Differentiation of Naphthacene (92-24-0) Against Key Comparators


Superior Solid-State Photostability Relative to Rubrene and Pentacene

In direct head-to-head studies of evaporated films, naphthacene demonstrates markedly superior photostability compared to both rubrene (a key derivative) and pentacene (the higher mobility analog). XPS analysis revealed that a rubrene film photooxidizes far more readily than a naphthacene film under identical light exposure [1]. Furthermore, while pentacene is highly prone to photooxidation in solution, the photooxidation rate of a naphthacene film shows significantly less enhancement upon light irradiation compared to pentacene's behavior in similar environments, indicating superior ambient stability for device fabrication [1].

Photooxidation stability Thin-film electronics XPS analysis

Balanced Charge Carrier Mobility Outperforms Anthracene While Avoiding Pentacene Instability

Naphthacene occupies a critical middle ground in acene charge transport. Thin-film transistors fabricated with evaporated naphthacene achieve a field-effect mobility greater than 0.1 cm²/V·s [1]. This performance substantially exceeds that of anthracene, which is a smaller acene with lower mobility, making naphthacene a superior choice for applications requiring moderate charge transport [2]. Simultaneously, while pentacene offers higher mobility (often ~1-10 cm²/V·s), naphthacene avoids pentacene's notorious instability to photooxidation, which severely compromises device lifetime [3].

Organic Field-Effect Transistors Charge transport Semiconductor mobility

Lower Photoemission Threshold Enables Distinct Optoelectronic Functionality

Single-crystal photoemission studies reveal that naphthacene has a significantly lower photoemission threshold (5.26 eV) compared to anthracene (5.65 eV) and other common PAHs like chrysene (5.73 eV) and 1,2-benzanthracene (5.68 eV) [1]. This 0.39 eV lower threshold relative to anthracene directly translates to more facile electron photoemission, making naphthacene a distinctly better candidate for applications requiring efficient photoelectron generation at lower photon energies.

Photoemission Organic semiconductors Photodetectors

High Fluorescence Quantum Yield in Doped Nanoparticle Systems

When used as a dopant in anthracene nanoparticles, naphthacene exhibits a remarkably high fluorescence quantum yield of 0.68 [1]. This represents a significant enhancement compared to the intrinsic fluorescence of many pure PAH nanoparticles, which often exhibit weak or quenched emission due to aggregation [1]. While direct head-to-head quantum yield data for pure naphthacene nanoparticles versus pure anthracene nanoparticles in the same study is not provided, the high yield achieved through doping demonstrates naphthacene's potent emissive properties when molecularly dispersed in a suitable host matrix.

Fluorescent nanoparticles Energy transfer Bioimaging

Targeted Research and Industrial Applications for Naphthacene (92-24-0)


Organic Field-Effect Transistors (OFETs) Requiring Balanced Mobility and Ambient Stability

Naphthacene is the preferred active layer material for OFETs where a field-effect mobility of >0.1 cm²/V·s is sufficient but long-term operational stability against photooxidation is a critical design constraint [1]. It is a superior alternative to pentacene in applications where devices may be exposed to ambient light during fabrication or operation, and a higher-performance alternative to anthracene where mobility is a key requirement [2]. This makes it well-suited for low-cost, large-area sensors and disposable electronics.

Organic Photodetectors and Phototransistors Leveraging Low Photoemission Threshold

The lower photoemission threshold of naphthacene (5.26 eV) compared to anthracene (5.65 eV) enables more efficient photoelectron generation at lower photon energies [1]. This makes naphthacene the material of choice for organic photodetectors and phototransistors designed for visible or near-UV light detection, where a lower energy barrier directly improves external quantum efficiency and device sensitivity.

Solid-State Fluorescent Probes and Light-Emitting Layers via Host-Guest Doping

The high fluorescence quantum yield (Φf = 0.68) achieved when naphthacene is dispersed as a dopant in anthracene nanoparticles demonstrates its utility in solid-state emissive applications [1]. This host-guest system can be exploited to create bright fluorescent nanoparticles for bioimaging, chemical sensing, or as emissive layers in organic light-emitting devices, providing a stable solid-state platform for efficient luminescence.

Stable Thin-Film Electronics for Harsh or Uncontrolled Environments

Direct comparative studies confirm that evaporated naphthacene films are significantly more resistant to photooxidation than films of rubrene or pentacene [1]. This makes naphthacene the optimal selection for organic electronic devices intended for use in environments with uncontrolled or high ambient light exposure, where the longevity and reliability of rubrene- or pentacene-based devices would be severely compromised.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for Naphthacene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.